![molecular formula C8H12N2 B1592455 1-(6-Methylpyridin-2-yl)ethanamine CAS No. 58088-67-8](/img/structure/B1592455.png)
1-(6-Methylpyridin-2-yl)ethanamine
Overview
Description
“1-(6-Methylpyridin-2-yl)ethanamine” is a chemical compound with the molecular formula C8H12N2 . It has a molecular weight of 136.2 . The compound is also known by its IUPAC name, 1-(6-methyl-2-pyridinyl)ethanamine .
Molecular Structure Analysis
The molecular structure of “1-(6-Methylpyridin-2-yl)ethanamine” consists of a pyridine ring with a methyl group at the 6th position and an ethanamine group attached to the ring . The InChI code for this compound is 1S/C8H12N2/c1-6-4-3-5-8(10-6)7(2)9/h3-5,7H,9H2,1-2H3 .Physical And Chemical Properties Analysis
The compound “1-(6-Methylpyridin-2-yl)ethanamine” has a molecular weight of 136.2 .Scientific Research Applications
Nuclear Magnetic Resonance (NMR) Spectroscopy
1-(6-Methylpyridin-2-yl)ethanamine: is utilized in NMR spectroscopy as an internal standard for quantitative analysis. Its unique chemical shifts can be used to calibrate the NMR spectrum, ensuring accurate and reproducible results .
Pharmaceutical Research
In pharmaceutical research, this compound serves as a building block for the synthesis of various drugs. It’s particularly useful in the development of compounds with potential anti-fibrotic activities, which could lead to treatments for diseases like fibrosis .
Organic Synthesis
This amine is a valuable intermediate in organic synthesis. It’s involved in the preparation of complex molecules, such as the synthesis of Etoricoxib, a medication used for treating acute pain and arthritis .
Catalysis
1-(6-Methylpyridin-2-yl)ethanamine: plays a crucial role in catalysis. It’s used as a ligand in ruthenium catalysts for the fast transfer hydrogenation of carbonyl compounds, which is a key step in producing various chemicals .
Material Science
In material science, this compound is used in the design and synthesis of new materials, including polymers and coatings, which require specific molecular architectures for desired properties .
Analytical Chemistry
As an analytical reagent, 1-(6-Methylpyridin-2-yl)ethanamine is employed in chromatography and spectrophotometry for the separation and identification of complex mixtures, aiding in the quality control of chemical products .
Biochemistry Research
In biochemistry, it’s used to study enzyme kinetics and receptor-ligand interactions, providing insights into biochemical pathways and potential therapeutic targets .
Environmental Applications
This compound is also investigated for its role in environmental chemistry, particularly in the degradation of pollutants and the synthesis of environmentally friendly chemicals .
properties
IUPAC Name |
1-(6-methylpyridin-2-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-6-4-3-5-8(10-6)7(2)9/h3-5,7H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYWLBJSLKUQLHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20631294 | |
Record name | 1-(6-Methylpyridin-2-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20631294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Methylpyridin-2-yl)ethanamine | |
CAS RN |
58088-67-8 | |
Record name | 1-(6-Methylpyridin-2-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20631294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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